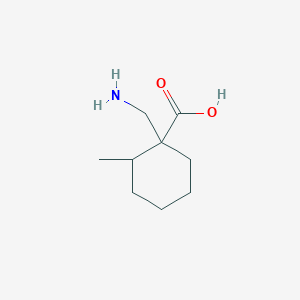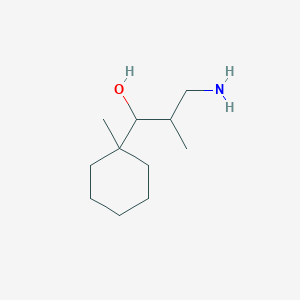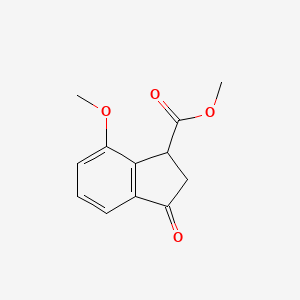
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid is a compound with significant interest in various scientific fields It is structurally related to amino acids and features a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation of the intermediate product using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs for neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act on voltage-gated calcium channels, modulating their activity and influencing neurotransmitter release. This mechanism is particularly relevant in its potential use as an anticonvulsant or analgesic agent .
類似化合物との比較
Gabapentin: A structural analogue used as an anticonvulsant and for neuropathic pain.
Pregabalin: Another related compound with similar therapeutic uses.
Uniqueness: 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct pharmacological properties compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(aminomethyl)-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChIキー |
GHNNZNCPIDUHIE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)













